molecular formula C16H22ClN3O3 B2812199 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1197969-02-0

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2812199
CAS RN: 1197969-02-0
M. Wt: 339.82
InChI Key: SMYWSMDOVRHCGT-UHFFFAOYSA-N
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Description

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMA belongs to the class of amide compounds and has a molecular weight of 372.87 g/mol.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by targeting multiple signaling pathways. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of anti-oxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have low toxicity in animal models. However, 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its properties and mechanisms of action are not fully understood. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is also not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Future research should focus on elucidating the mechanisms of action of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide and identifying its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide should be studied to determine its optimal dosage and administration route. Further research is also needed to determine the potential side effects of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide and its long-term safety. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves a multi-step process. The first step involves the synthesis of 2-chloro-4,5-dimethoxyaniline, which is then reacted with N-(1-cyano-1,2-dimethylpropyl)acetamide to form 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide. The synthesis of 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been optimized to achieve high yields and purity. The purity of the synthesized 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is crucial for its use in scientific research.

Scientific Research Applications

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been studied in vitro and in vivo for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. It has been shown to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

2-(2-chloro-4,5-dimethoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-14(23-5)13(22-4)6-11(12)17/h6-7,10,19H,8H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYWSMDOVRHCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

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